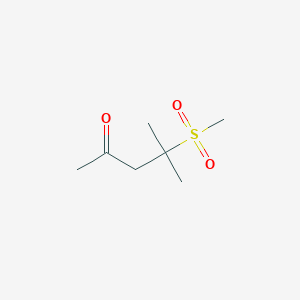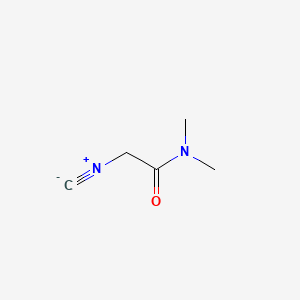
N-benzyl-2-nitro-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
“N-benzyl-2-nitro-4-(trifluoromethyl)aniline” is a chemical compound with the molecular formula C14H11F3N2O2 . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . The “N-benzyl” part of the name indicates that a benzyl group, which is a functional group with the formula C6H5CH2, is attached to the nitrogen atom of the aniline . The “2-nitro” and “4-(trifluoromethyl)” parts indicate that a nitro group (NO2) and a trifluoromethyl group (CF3) are attached to the 2nd and 4th positions of the benzene ring, respectively .
Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name and molecular formula. It consists of a benzene ring with a nitro group (NO2) and a trifluoromethyl group (CF3) attached to the 2nd and 4th positions, respectively. The nitrogen atom of the aniline is bonded to a benzyl group .Wissenschaftliche Forschungsanwendungen
Vibrational and Electronic Properties
N-benzyl-2-nitro-4-(trifluoromethyl)aniline, similar to its closely related compound 4-nitro-3-(trifluoromethyl)aniline (NTFA), has been studied for its vibrational and electronic properties. Using Fourier transform infrared (FT-IR) and FT-Raman spectroscopy, researchers have analyzed the fundamental modes of these compounds. Additionally, ab initio and DFT methods have been employed to study the vibrational, structural, thermodynamic, and electronic properties. These studies are crucial for understanding the influence of substituent groups like fluorine, amino, and nitro groups on the molecular properties of such compounds (Saravanan, Balachandran, & Viswanathan, 2014).
Synthesis and Chemical Reactions
This compound is involved in various chemical synthesis processes. For instance, it has been used as a precursor in the synthesis of specific organic frameworks, like benzimidazoles and quinoxalines, through reactions such as amination and reduction. These processes are significant in the pharmaceutical and agricultural sectors, where such compounds have diverse applications (Pastýříková et al., 2012), (Wu et al., 2013).
Catalytic Applications
This compound, similar to nitrobenzene derivatives, plays a role in the catalytic reduction process to synthesize aniline, a significant chemical in various industries. Understanding the reduction mechanisms and the influence of different substituents on kinetics is essential for optimizing industrial processes and developing more efficient catalysts (Sheng et al., 2016).
Electro-Optic and Electronic Applications
This compound derivatives have been explored for their potential in electro-optic applications. The synthesis of novel polycarbonates incorporating this compound for high-temperature electro-optics highlights its relevance in materials science. Such compounds contribute significantly to the development of high-performance polymers with specific electronic and optical properties (Suresh et al., 2003).
Nonlinear Optical Properties
The derivatives of this compound have been examined for their nonlinear optical properties. This research is pivotal in developing new organic materials with significant second-order optical non-linearity, essential for various optical and photonic applications (Tsunekawa, Gotoh, & Iwamoto, 1990).
Eigenschaften
IUPAC Name |
N-benzyl-2-nitro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-6-7-12(13(8-11)19(20)21)18-9-10-4-2-1-3-5-10/h1-8,18H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPJPVPYSJSUNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383878 | |
| Record name | N-benzyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68502-41-0 | |
| Record name | N-benzyl-2-nitro-4-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,5-Cyclohexadien-1-one, 2-chloro-4-[[4-(diethylamino)-2-methylphenyl]imino]-](/img/structure/B3055978.png)


![2-butyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3055983.png)

